Chromium(III) oxide

Catalog No.
S571232
CAS No.
1308-38-9
M.F
Cr2O3
M. Wt
151.99 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chromium(III) oxide

CAS Number

1308-38-9

Product Name

Chromium(III) oxide

IUPAC Name

oxo(oxochromiooxy)chromium

Molecular Formula

Cr2O3

Molecular Weight

151.99 g/mol

InChI

InChI=1S/2Cr.3O

InChI Key

QDOXWKRWXJOMAK-UHFFFAOYSA-N

SMILES

O=[Cr]O[Cr]=O

Solubility

In water, 3.13 ug/L at 20 °C, pH 6; 2.96 ug/L at 20 °C, pH 8
Practically insoluble in water
Practically insoluble in alcohol, acetone; slightly soluble in acids, alkalies
Insoluble in acids, and alkalies
Solubility in water: none

Synonyms

chromic oxide, chromium (3+) oxide, chromium (III) oxide, chromium oxide hydrate, chromium oxide tetrahydrate, chromium oxide, 51Cr-labeled, chromium sesquioxide, chromium(III) oxide, dichromium trioxide

Canonical SMILES

O=[Cr](=O)=O.[Cr]

Catalysis:

  • Chromium(III) oxide acts as a catalyst in several chemical reactions, including:
    • Dehydrogenation: removal of hydrogen molecules from a molecule
    • Dehydration: removal of water molecules from a molecule
    • Oxidation: addition of oxygen atoms to a molecule

Refractory Applications:

  • Its high melting point (around 2437°C) makes it suitable for:
    • Linings in high-temperature furnaces: withstands extreme heat without melting or decomposing
    • Crucibles: holds molten materials at high temperatures for research purposes

Material Science Research:

  • Chromium(III) oxide's optical and electrical properties are studied for potential applications in:
    • Solid-state electronics: development of new electronic devices
    • Pigments: coloring materials due to its diverse range of colors depending on its preparation method

Chromium(III) oxide, also known as chromia or chrome green, is an inorganic compound with the chemical formula Cr2O3\text{Cr}_2\text{O}_3. It is one of the principal oxides of chromium and exhibits a hexagonal close-packed structure. This compound is characterized by its hard and brittle nature, with a Mohs hardness of 8 to 8.5. Chromium(III) oxide is antiferromagnetic up to approximately 307 K and has a melting point of about 2435 °C and a boiling point of 4000 °C .

In nature, it occurs as the rare mineral eskolaite, which is found in chromium-rich deposits such as tremolite skarns and chlorite veins . The compound is insoluble in water, alcohol, and acetone, but reacts with strong acids to produce chromium(III) salts .

Chromium(III) oxide does not have a well-defined biological mechanism of action. However, research suggests its potential role in enhancing insulin sensitivity and glucose metabolism []. More studies are needed to elucidate its specific mechanisms.

  • Reaction with Hydrochloric Acid:
    Cr2O3+6HCl2CrCl3+3H2O\text{Cr}_2\text{O}_3+6\text{HCl}\rightarrow 2\text{CrCl}_3+3\text{H}_2\text{O}
  • Reaction with Hydrogen Sulfide:
    Cr2O3+3H2SCr2S3+3H2O\text{Cr}_2\text{O}_3+3\text{H}_2\text{S}\rightarrow \text{Cr}_2\text{S}_3+3\text{H}_2\text{O}
  • Thermite Reaction: When heated with aluminum or carbon, it can be reduced to chromium metal:
    Cr2O3+2Al2Cr+Al2O3\text{Cr}_2\text{O}_3+2\text{Al}\rightarrow 2\text{Cr}+\text{Al}_2\text{O}_3
  • Formation of Chromates: In a basic environment, chromium(III) oxide can be oxidized to chromates:
    2Cr2O3+4MO+3O24MCrO42\text{Cr}_2\text{O}_3+4\text{MO}+3\text{O}_2\rightarrow 4\text{MCrO}_4

These reactions highlight the amphoteric nature of chromium(III) oxide, allowing it to react with both acids and bases .

Chromium(III) oxide has been studied for its potential biological activity. While chromium is an essential trace element in small amounts for glucose metabolism and insulin action, excessive exposure to chromium compounds can lead to adverse health effects. Chromium(III) itself is considered less toxic than its hexavalent counterpart (chromium(VI)), but it can still cause irritation upon contact with skin or eyes and may have respiratory effects when inhaled .

Safety measures are recommended when handling this compound to mitigate potential health risks.

Chromium(III) oxide can be synthesized through several methods:

  • Reduction of Sodium Dichromate:
    The reaction involves reducing sodium dichromate with sulfur:
    Na2Cr2O7+SNa2SO4+Cr2O3\text{Na}_2\text{Cr}_2\text{O}_7+\text{S}\rightarrow \text{Na}_2\text{SO}_4+\text{Cr}_2\text{O}_3
  • Decomposition of Chromium Salts:
    Ammonium dichromate can be thermally decomposed:
    (NH4)2Cr2O7Cr2O3+N2+4H2O(\text{NH}_4)_2\text{Cr}_2\text{O}_7\rightarrow \text{Cr}_2\text{O}_3+\text{N}_2+4\text{H}_2\text{O}
  • Thermal Decomposition of Chromic Anhydride:
    At high temperatures, chromic anhydride decomposes into chromium(III) oxide:
    4CrO32Cr2O3+3O24\text{CrO}_3\rightarrow 2\text{Cr}_2\text{O}_3+3\text{O}_2

These methods yield chromium(III) oxide in varying purities and forms suitable for different applications .

Chromium(III) oxide has a wide range of applications:

  • Pigment Production: It is widely used as a green pigment in paints, inks, and plastics due to its stability and opacity.
  • Refractories: Its high melting point makes it suitable for use in refractory materials.
  • Polishing Agents: It serves as a polishing compound for metals and optical devices.
  • Biological Marker: Historically used as an inert marker in livestock research, although this application has declined due to safety concerns compared to alternatives like titanium dioxide .

Chromium(III) oxide shares similarities with several other chromium oxides:

CompoundFormulaOxidation StateKey Characteristics
Chromium(II) oxideCrO+2Basic oxide; less stable than Cr₂O₃
Chromium(IV) oxideCrO₂+4Used in ceramics; more reactive than Cr₂O₃
Chromium(VI) oxideCrO₃+6Highly toxic; used as an oxidizing agent
Chromic acidH₂CrO₄+6Strong oxidizer; soluble in water

Chromium(III) oxide stands out due to its amphoteric nature and stability under various conditions, making it less reactive compared to its higher oxidation state counterparts .

The history of chromium oxide research begins with the discovery of the element chromium itself. In 1797, Louis-Nicolas Vauquelin isolated chromium from lead chromate, naming the element "chromium" due to the numerous colored compounds it could produce. However, chromium(III) oxide's scientific exploration began in earnest in the early 19th century. The first documented preparation of the transparent hydrated form of Cr₂O₃ was accomplished in 1838 by Parisians Pannetier and Binet through a proprietary process, with the product initially marketed as a pigment.

While several historical accounts suggest chromium oxide wasn't used as a pigment until 1862, evidence indicates earlier applications. The pigment has been identified on paintings by J.M.W. Turner dating back to 1812, and an 1815 journal entry by George Field included a homemade example of the pigment. By 1831, Vergnaud had documented two different preparation methods for the compound, though noting its limited use due to high production costs. The natural mineral form of chromium(III) oxide, eskolaite, was discovered much later and named after Finnish geologist Pentti Eskola.

Research into chromium oxide's fundamental properties, crystal structure, and potential applications has accelerated significantly since the mid-20th century, with particular emphasis on its refractory properties and role in corrosion protection.

Significance in Materials Science and Engineering

Chromium(III) oxide has emerged as a critical material across multiple engineering disciplines due to its exceptional properties. In materials science, Cr₂O₃ is valued for its considerable hardness (8-8.5 on the Mohs scale), comparable to corundum, making it suitable for applications requiring wear resistance. Its thermal stability at extreme temperatures (melting point of 2435°C and boiling point of 4000°C) positions it as an essential refractory material.

Perhaps most significantly, chromium(III) oxide forms the basis of corrosion protection in stainless steel and other chromium-containing alloys. When chromium concentration exceeds 11% in iron, nickel, or cobalt-based alloys, a continuous protective layer of Cr₂O₃ forms on the surface, substantially reducing ion transport and protecting the underlying metal from corrosion. This passive film formation mechanism represents one of the most important applications of chromium oxide in materials engineering.

In ceramics technology, chromium(III) oxide serves as both a structural component and a colorant. The compound's green coloration has made it invaluable as a pigment in ceramics, glasses, and paints where stability under extreme conditions is required. Table 1 summarizes key physical and chemical properties that contribute to chromium oxide's significance in materials science.

Table 1: Key Properties of Chromium(III) Oxide

PropertyValue/CharacteristicReference
Chemical FormulaCr₂O₃
Molecular Weight151.9904 g/mol
Crystal StructureCorundum-type, hexagonal
ColorPale to dark green
Melting Point2435°C
Boiling Point4000°C
Density5.21-5.22 g/cm³
Hardness8-8.5 (Mohs scale)
Bandgap3.4 eV
Magnetic BehaviorAntiferromagnetic up to 307 K
SolubilityInsoluble in water; amphoteric

Current Research Paradigms and Challenges

Contemporary research on chromium(III) oxide spans several advanced domains. Significant interest has developed around nanoscale applications, where Cr₂O₃ nanoparticles demonstrate enhanced properties compared to bulk material. Researchers are investigating these nanoparticles for applications in catalysis, sensing, energy storage, and biomedical fields. The development of Pt/Cr₂O₃ catalysts for the reverse water-gas shift reaction represents one promising direction, with recent studies demonstrating outstanding performance at low temperatures.

A major research focus involves understanding and optimizing the defect chemistry and transport phenomena in chromium oxide layers. Point defects play a crucial role in regulating the effectiveness of Cr₂O₃ corrosion protection layers, with researchers employing multimodal approaches to investigate oxidation defects, ion mobility, and growth kinetics. Despite decades of study, there remains considerable variation in reported self-diffusion coefficients and defect formation energies, highlighting the complexity of the chromium oxide system.

Environmental considerations have driven research into green synthesis methods for chromium oxide nanoparticles. Conventional chemical and physical preparation methods often utilize hazardous chemicals and require substantial energy input. Recent studies explore plant-mediated synthesis approaches that leverage natural reducing agents to produce Cr₂O₃ nanoparticles with controlled morphologies while minimizing environmental impact.

Emerging electrochemical applications represent another active research area. Chromium oxide nanoparticles show promise as modifiers for carbon paste electrodes due to their excellent electrochemical properties and conductivity. Additionally, investigations into chromium oxide's role in enhancing the performance of lithium-ion batteries, supercapacitors, and other energy storage devices continue to expand.

Key challenges in current Cr₂O₃ research include:

  • Controlling morphology and particle size during synthesis
  • Understanding structure-property relationships at the nanoscale
  • Mitigating potential toxicity concerns while leveraging beneficial properties
  • Developing scalable, environmentally friendly production methods
  • Optimizing defect chemistry for specific applications

Physical Description

DryPowder; DryPowder, PelletsLargeCrystals; Liquid; OtherSolid; OtherSolid, Liquid; PelletsLargeCrystals; PelletsLargeCrystals, OtherSolid
LIGHT-TO-DARK-GREEN POWDER.

Color/Form

Light to dark green, fine, hexagonal crystals
Green powder
Bright-green, extremely hard crystals

Boiling Point

4000 °C

Density

5.22 at 25 °C
5.22 g/cm³

Melting Point

2435 °C

GHS Hazard Statements

Aggregated GHS information provided by 1812 companies from 19 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 993 of 1812 companies. For more detailed information, please visit ECHA C&L website;
Of the 16 notification(s) provided by 819 of 1812 companies with hazard statement code(s):;
H302 (55.92%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (63.37%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (56.53%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H360 (33.94%): May damage fertility or the unborn child [Danger Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

1308-38-9
196696-68-1

Associated Chemicals

Chromic oxide hydrated; 12001-99-9
Chromium (III) ion; 16065-83-1

Wikipedia

Chromium(III) oxide

Use Classification

Plastics -> Polymer Type -> Polyolefin-I; PUR; Polyolefin-II; PVC (soft); ABS; PVC (rigid); PET; PMMA; PA; PC; (E)PS
Plastics -> Pigments agents
Cosmetics -> Cosmetic colorant; Hair dyeing

Methods of Manufacturing

The industrial production of chromium(III) oxide involves the reduction of solid sodium dichromate, generally with sulfur. The finely divided components are thoroughly mixed, fed into a brick-lined furnace, and brought to dark-red heat. The reaction proceeds exothermically. After the reaction mass has cooled, it is broken up and the sodium sulfate produced is leached out with water. The remaining solid is separated, rinsed, dried, and ground.
Prepared by reaction of sodium dichromate or chromate with sulfur.
Anhydrous chromic oxide is produced commercially by heating chromic hydroxide, by heating dry ammonium dichromate, or by heating sodium dichromate with sulfur and washing out the sodium sulfate. The hydrated material is made commercially by calcining sodium dichromate with boric acid and hydrolyzing chromic borate.
(1) By heating chromium hydroxide, (2) by heating dry ammonium dichromate, (3) by heating sodium dichromate with sulfur and washing out the sodium sulfate.
Sodium dichromate + ammonium chloride/ammonium sulfate (reduction); sodium dichromate + sulfur + metallurigal coke/hardwood/molasses

General Manufacturing Information

All other basic inorganic chemical manufacturing
All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
Asphalt paving, roofing, and coating materials manufacturing
Construction
Custom compounding of purchased resin
Fabricated metal product manufacturing
Industrial gas manufacturing
Miscellaneous manufacturing
Nonmetallic mineral product manufacturing (includes clay, glass, cement, concrete, lime, gypsum, and other nonmetallic mineral product manufacturing.
Paint and coating manufacturing
Paper manufacturing
Petrochemical manufacturing
Petroleum refineries
Pharmaceutical and medicine manufacturing
Plastic material and resin manufacturing
Plastics product manufacturing
Printing ink manufacturing
Rubber product manufacturing
Services
Soap, cleaning compound, and toilet preparation manufacturing
Synthetic dye and pigment manufacturing
Transportation equipment manufacturing
Wholesale and retail trade
Chromium oxide (Cr2O3): ACTIVE
Stabilization of collagen for various applications employs chemicals such as aldehydes, metal ions, polyphenols, etc. Stability against enzymatic, thermal and mechanical degradation is required for a range of biomedical applications. The premise of this research is to explore the use of nanoparticles with suitable functionalization/encapsulation to crosslink with collagen, such that the three dimensional architecture had the desired stability. Collagen solution prepared as per standard protocols is treated with chromium(III) oxide nanoparticules encapsulated within a polymeric matrix (polystyrene-block-polyacrylic acid /PAA/ copolymer). Selectivity towards encapsulation was ensured by the reaction in dimethyl sulfoxide, where the PS groups popped out and encapsulated the Cr(2)O(3). Subsequently when immersed in aqueous solution, PAA units popped up to react with functional groups of collagen. The interaction with collagen was monitored through techniques such as CD, FTIR, viscosity measurements, stress analysis. CD studies and FTIR showed no degradation of collagen. Thermal stability was enhanced upon interaction of nanostructures with collagen. Self-assembly of collagen was delayed but not inhibited, indicating a complete binding of the metal oxide encapsulated polymer to collagen. Metal oxide nanoparticles encapsulated within a polymeric matrix could provide thermal and mechanical stability to collagen. The formed fibrils of collagen could serve as ideal material for various smart applications such as slow/sustained drug release. The study is also relevant to the leather industry in that the nanostructures can diffuse through the highly networked collagen fibre bundles in skin matrix easily, thus overcoming the rate limiting step of diffusion.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Hygroscopic Handle and store under inert gas. Keep in a dry place. Storage class (TRGS 510): Non Combustible Solids

Interactions

In inhalation chambers, male Wistar rats of the strain TNO-W74 were continuously exposed to submicron aerosols of sodium dichromate and to a pyrolyzed Cr(VI)/Cr(III) (3:2) oxide mixture. The sodium dichromate (Na2Cr2O7) aerosol had the chromium concentrations of 25, 50 and 100 micrograms/cu m, the chromium oxide mixture (Cr5O12) had the chromium concentration of 100 micrograms/cu m. After 18 months of inhalation the rats were held under conventional conditions for a further year. The experimental groups consisted of 20 rats and the control group of 40 rats. More than 90% of the rats in each group reached 2 years. At the end of the study the mortality rates amounted to 35%, 45% and 25% in the 3 sodium dichromate aerosol groups, respectively, and 50% in the chromium oxide mixture aerosol group, which was not significantly different from that of the controls (42.5%), living under the same conditions in filtered fresh air. In all sodium dichromate exposed groups significant effects were neither found clinically nor from hematology and clinical chemistry compared to the controls. In the chromium oxide mixture group, however, there was a number of significant findings. Elevated white and red blood cell counts and serum cholesterol as well as decreased serum total immunoglobulin levels at different stages of the study were observed together with few local lung effects determined histopathologically in this group. We assume that these effects are mainly due to the increased chromium lung burden of the rats. At the end of the study the lung chromium retention was about 10 times higher for the rats exposed to chromium oxide versus sodium dichromate at an aerosol Cr-concentration of 100 micrograms/cu m, while the kidney chromium retention was measured to be nearly equal in both groups. Three primary lung tumors (2 adenomas and 1 adenocarcinoma) and 1 malign tumor of the pharynx were found at the highest Cr-concentration (100 micrograms/cu m) of the sodium dichromate aerosol, 1 primary adenoma of the lung was in the chromium oxide mixture group exposed also to a Cr-concentration of 100 micrograms/cu m. No primary lung tumors were observed in the other experimental and control groups. These results indicate a weak carcinogenicity at 100 micrograms/cu m for the rats continuously exposed to submicron Na2Cr2O7 and Cr5O12 aerosols. Thus, there may be a small carcinogenic risk from occupational relevant chromium air levels. /Pyrolzed Cr(VI)/Cr(III) oxide mixture/

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-08-15

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